Levofloxacin, a third-generation fluoroquinolone antibiotic, is widely used for treating severe bacterial infections due to its broad spectrum of antibacterial activity. It is effective against a variety of pathogens, including Gram-positive and Gram-negative organisms, as well as some anaerobic species578. The drug has been repurposed for applications beyond its initial scope, such as cancer treatment, and has been studied for its interactions with DNA and potential genotoxic effects123.
Levofloxacin has been explored as a potential treatment for lung cancer. Studies have demonstrated its effectiveness against lung cancer cell lines and in vivo xenograft lung tumor models. The drug induces apoptosis and inhibits proliferation by causing mitochondrial dysfunction and oxidative damage, suggesting a new therapeutic strategy for lung cancer treatment1.
In the field of surgery, levofloxacin has been used as peri-operative prophylaxis. For instance, it has been administered pre-operatively in biliary surgery to prevent post-operative infections. The drug achieves significant concentrations in both serum and tissue, making it a viable option for preventing infections in surgical patients5.
Levofloxacin's environmental impact and potential toxicological effects have been investigated. Its photosensitizing mechanism has been studied, revealing the formation of photoproducts under UV radiation and its phototoxic effects on cell lines. This raises concerns about its use in bright sunlight, which could lead to skin or ocular disorders4. Additionally, the genotoxicity of levofloxacin n-oxide, an impurity in levofloxacin, has been evaluated, suggesting that it could be controlled as a non-genotoxic impurity3.
The effects of levofloxacin on aquatic organisms have been studied, with findings indicating that it can induce alterations in biomolecules such as lipids and proteins in algae. These alterations can be linked to the toxic mechanism of the antibiotic at the biochemical level6.
Levofloxacin continues to be an effective treatment for a range of infections, including those caused by Streptococcus pneumoniae. It has been used successfully in treating community-acquired pneumonia, acute exacerbations of chronic bronchitis, acute sinusitis, complicated urinary tract infections, and complicated skin and skin structure infections. Its efficacy is comparable to or better than other conventional therapies, and it has a well-documented tolerability profile78.
Levofloxacin operates by inhibiting DNA gyrase and topoisomerase IV, enzymes critical for bacterial DNA replication and cell division. This inhibition results in the cessation of bacterial cell growth and ultimately leads to cell death7. In the context of cancer treatment, levofloxacin has been shown to inhibit the activities of mitochondrial electron transport chain complexes I and III, leading to reduced mitochondrial respiration and ATP production. This causes an increase in reactive oxygen species (ROS) and oxidative stress, which can induce apoptosis in lung cancer cells1. Additionally, levofloxacin can form complexes with DNA mediated by Cu2+, affecting DNA synthesis and demonstrating bactericidal properties2.
CAS No.: 53527-28-9
CAS No.: 19407-28-4
CAS No.: 1910-41-4
CAS No.: